molecular formula C28H36N2O6 B3950494 N-ethyl-N-(2-methylprop-2-enyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

N-ethyl-N-(2-methylprop-2-enyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

Cat. No.: B3950494
M. Wt: 496.6 g/mol
InChI Key: BDXOMXFNPLBLMM-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-methylprop-2-enyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide; oxalic acid is a complex organic compound with a unique structure It consists of a piperidine ring substituted with various functional groups, including an ethyl group, a 2-methylprop-2-enyl group, and a 4-phenylmethoxyphenylmethyl group The compound is further combined with oxalic acid, forming a salt

Properties

IUPAC Name

N-ethyl-N-(2-methylprop-2-enyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O2.C2H2O4/c1-4-28(18-21(2)3)26(29)24-14-16-27(17-15-24)19-22-10-12-25(13-11-22)30-20-23-8-6-5-7-9-23;3-1(4)2(5)6/h5-13,24H,2,4,14-20H2,1,3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXOMXFNPLBLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)C1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-methylprop-2-enyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Formation of the Oxalic Acid Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-methylprop-2-enyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylprop-2-enyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(2-methylprop-2-enyl)piperidine-2-carboxamide
  • N-ethyl-N-(2-methylprop-2-enyl)piperidine-4-carboxamide

Uniqueness

N-ethyl-N-(2-methylprop-2-enyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of the 4-phenylmethoxyphenylmethyl group. This structural feature may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-(2-methylprop-2-enyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 2
N-ethyl-N-(2-methylprop-2-enyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

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